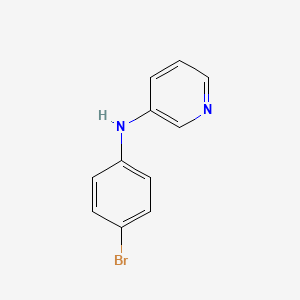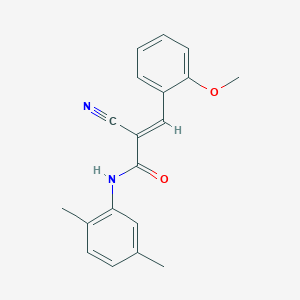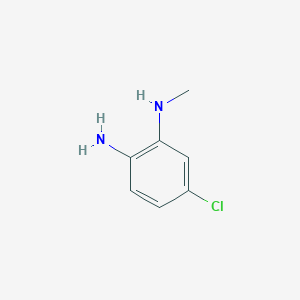
1-(2-Cyanophenyl)-3-methyl-1H-imidazol-3-iumiodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the imidazolium cation and the iodide anion in this compound contributes to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst or ligand in various organic synthesis reactions, including coupling reactions and polymerization processes.
Biology: The compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry, electrochemistry, and material science.
Wirkmechanismus
Target of Action
“1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide” is an imidazole derivative. Imidazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure. Some imidazole derivatives work by interacting with enzymes or receptors in the body, while others might interact with DNA or other cellular components
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action . Without specific information on the targets and mode of action of “1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide”, it’s difficult to predict which biochemical pathways it might affect.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 2-cyanophenyl derivatives with methyl imidazole in the presence of an iodinating agent. One common method is the quaternization of 1-methylimidazole with 2-cyanophenyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the imidazolium cation can be reduced or oxidized under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, thiolates, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of base and organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazolium salts, reduced or oxidized imidazolium derivatives, and coupled products with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium bromide
- 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium chloride
- 1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide is unique due to the presence of the iodide anion, which imparts distinct reactivity and stability compared to its bromide, chloride, and tetrafluoroborate counterparts. The iodide ion’s larger size and lower electronegativity influence the compound’s solubility, melting point, and overall chemical behavior.
Eigenschaften
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)benzonitrile;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N3.HI/c1-13-6-7-14(9-13)11-5-3-2-4-10(11)8-12;/h2-7,9H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOVPHZBYQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=CC=CC=C2C#N.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2551430.png)
![N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2551432.png)

![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)
![[4-[(E)-3-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2551438.png)

![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)
![Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2551442.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)


